2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a chemical compound with significant relevance in both organic chemistry and medicinal research. Its molecular formula is , and it has a molecular weight of approximately 153.22 g/mol. This compound is characterized by its unique structure, which features a pyrazole ring, making it an important building block in the synthesis of various biologically active molecules.
The compound can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, where it is often available in high purity for research purposes. Its synthesis and applications are documented in scientific literature, highlighting its utility in both academic and industrial settings .
2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is classified as an amine due to the presence of an amino group (-NH₂) attached to a propan chain. It also falls under the category of heterocyclic compounds due to the inclusion of the pyrazole ring, which consists of five members including two nitrogen atoms.
The synthesis of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine typically involves several key steps:
The reaction conditions are critical for achieving high yields and purity. Typically, reactions are conducted under controlled temperatures and may require specific solvents like ethanol or methanol to facilitate the reaction. Additionally, purification methods such as recrystallization or chromatography are employed to isolate the desired product effectively.
The molecular structure of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine can be represented as follows:
Property | Value |
---|---|
Molecular Weight | 153.22 g/mol |
IUPAC Name | 2-methyl-1-(1-methylpyrazol-4-yl)propan-1-amine |
InChI | InChI=1S/C8H15N3/c1-7(4-9)3-8-5-10-11(2)6-8/h5-7H,3-4,9H2,1-2H3 |
InChI Key | OUTQFHQADLCSRW-UHFFFAOYSA-N |
Canonical SMILES | CC(CC1=CN(N=C1)C)CN |
This structure indicates the presence of a branched propan chain attached to a pyrazole ring, contributing to its chemical reactivity and potential biological activity.
2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine can participate in various chemical reactions:
The choice of reagents and reaction conditions greatly influences the outcome:
Reaction Type | Common Reagents |
---|---|
Oxidation | Hydrogen peroxide, m-chloroperbenzoic acid |
Reduction | Sodium borohydride, lithium aluminum hydride |
Substitution | Acyl chlorides, thionyl chloride |
The mechanism of action for 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific biological targets. It is known to bind to enzymes or receptors, potentially inhibiting their activity or modulating their function. For instance, it may act as an inhibitor in pathways related to inflammation or cancer progression by interfering with enzyme activity .
The physical properties of 2-methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine include:
Property | Value |
---|---|
Appearance | White crystalline solid |
Melting Point | Not specified |
Solubility | Soluble in water |
The chemical properties include:
Property | Value |
---|---|
pKa | Not available |
Stability | Stable under normal conditions |
These properties are crucial for understanding how the compound behaves under various conditions and its suitability for different applications .
2-Methyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine has several notable applications:
Chemistry: It serves as a versatile building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Ongoing research explores its therapeutic potential in treating various diseases.
Industry: It is utilized in developing new materials and as an intermediate in chemical manufacturing processes .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2